molecular formula C5H6BrN3O2 B10902936 5-Bromo-1-ethyl-3-nitro-1H-pyrazole

5-Bromo-1-ethyl-3-nitro-1H-pyrazole

Cat. No.: B10902936
M. Wt: 220.02 g/mol
InChI Key: BEMJDLLXUBZVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-ethyl-3-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole typically involves the reaction of ethyl hydrazine with 3-bromo-1-nitropropane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

    Cyclization: Various cyclization agents depending on the desired product.

Major Products Formed

    Reduction: 5-Amino-1-ethyl-3-nitro-1H-pyrazole.

    Substitution: 5-Substituted-1-ethyl-3-nitro-1H-pyrazole derivatives.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-ethyl-3-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

5-bromo-1-ethyl-3-nitropyrazole

InChI

InChI=1S/C5H6BrN3O2/c1-2-8-4(6)3-5(7-8)9(10)11/h3H,2H2,1H3

InChI Key

BEMJDLLXUBZVKY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.